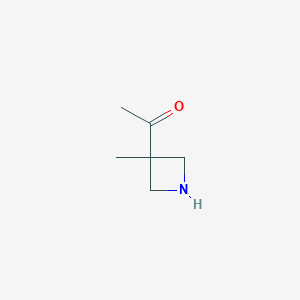
1-(3-Methylazetidin-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylazetidin-3-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Méthodes De Préparation
The synthesis of 1-(3-Methylazetidin-3-yl)ethan-1-one typically involves the reaction of 3-methylazetidine with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(3-Methylazetidin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ethanoyl group can be replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and reagents used.
Applications De Recherche Scientifique
1-(3-Methylazetidin-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the biological activity of azetidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is employed in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(3-Methylazetidin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
1-(3-Methylazetidin-3-yl)ethan-1-one can be compared with other azetidine derivatives, such as:
1-(Indolizin-3-yl)ethan-1-one: This compound is used as a selective inhibitor of CBP bromodomains, showing potential in cancer treatment.
2-Methoxy-1-(3-methylazetidin-3-yl)ethan-1-one: Known for its applications in organic synthesis and as a precursor for more complex molecules.
The uniqueness of this compound lies in its specific structural features and reactivity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
1-(3-methylazetidin-3-yl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-5(8)6(2)3-7-4-6/h7H,3-4H2,1-2H3 |
Clé InChI |
BCJHHJYZWQUTBG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1(CNC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



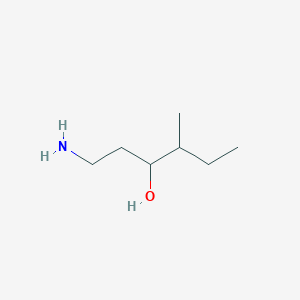

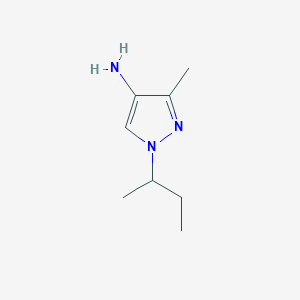
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)
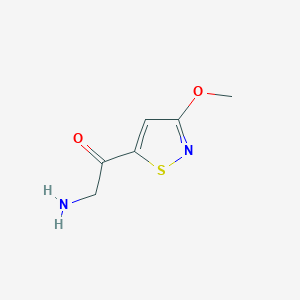


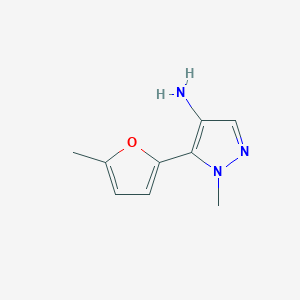
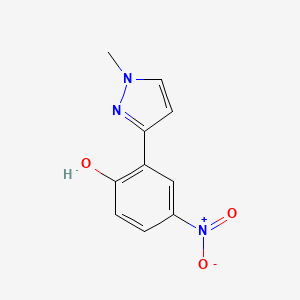
![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
![tert-butyl N-(6-benzamidohexyl)-N-[3-oxo-3-[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanilino]propyl]carbamate](/img/structure/B13163011.png)

![Ethyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13163044.png)
